molecular formula C21H23N5 B13950667 3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine

3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine

Cat. No.: B13950667
M. Wt: 345.4 g/mol
InChI Key: FDGMBQPEHIDLGV-UHFFFAOYSA-N
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Description

“3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine” is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine” typically involves multi-step organic reactions. The starting materials may include indole derivatives and piperidine, which undergo various reactions such as alkylation, amination, and cyclization under controlled conditions. Common reagents used in these reactions include bases, acids, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with various biomolecules and its potential as a probe in biochemical assays.

Medicine

The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry

In industrial applications, it may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide.

Uniqueness

The uniqueness of “3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine” lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H23N5

Molecular Weight

345.4 g/mol

IUPAC Name

3-(6-methyl-1H-indol-2-yl)-N-piperidin-3-yl-1H-indazol-5-amine

InChI

InChI=1S/C21H23N5/c1-13-4-5-14-10-20(24-19(14)9-13)21-17-11-15(6-7-18(17)25-26-21)23-16-3-2-8-22-12-16/h4-7,9-11,16,22-24H,2-3,8,12H2,1H3,(H,25,26)

InChI Key

FDGMBQPEHIDLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC5CCCNC5

Origin of Product

United States

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